molecular formula C8H10F2O2 B12275966 (4,4-Difluoro-cyclohexylidene)-acetic acid

(4,4-Difluoro-cyclohexylidene)-acetic acid

Cat. No.: B12275966
M. Wt: 176.16 g/mol
InChI Key: NFTAXPHUCUUMAL-UHFFFAOYSA-N
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Description

(4,4-Difluoro-cyclohexylidene)-acetic acid is a fluorinated organic compound with the molecular formula C8H10F2O2 It is characterized by the presence of two fluorine atoms attached to a cyclohexylidene ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Difluoro-cyclohexylidene)-acetic acid typically involves the fluorination of cyclohexanone derivatives. One common method is the reaction of cyclohexanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting 4,4-difluorocyclohexanone is then subjected to further reactions to introduce the acetic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product, with careful control of reaction conditions such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(4,4-Difluoro-cyclohexylidene)-acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to alcohols or alkanes.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(4,4-Difluoro-cyclohexylidene)-acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4,4-Difluoro-cyclohexylidene)-acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluorocyclohexanone: A precursor in the synthesis of (4,4-Difluoro-cyclohexylidene)-acetic acid.

    2-Fluorocyclohexanone: Another fluorinated cyclohexanone derivative with different substitution patterns.

    4,4-Dimethylcyclohexanone: A non-fluorinated analog with similar structural features.

Uniqueness

This compound is unique due to the presence of two fluorine atoms, which impart distinct chemical and biological properties. The fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H10F2O2

Molecular Weight

176.16 g/mol

IUPAC Name

2-(4,4-difluorocyclohexylidene)acetic acid

InChI

InChI=1S/C8H10F2O2/c9-8(10)3-1-6(2-4-8)5-7(11)12/h5H,1-4H2,(H,11,12)

InChI Key

NFTAXPHUCUUMAL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1=CC(=O)O)(F)F

Origin of Product

United States

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